5-oxo-5-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)pentanoic acid 5-oxo-5-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)pentanoic acid
Brand Name: Vulcanchem
CAS No.: 1184110-34-6
VCID: VC2642655
InChI: InChI=1S/C16H18N2O3/c19-15(6-3-7-16(20)21)18-9-8-14-12(10-18)11-4-1-2-5-13(11)17-14/h1-2,4-5,17H,3,6-10H2,(H,20,21)
SMILES: C1CN(CC2=C1NC3=CC=CC=C23)C(=O)CCCC(=O)O
Molecular Formula: C16H18N2O3
Molecular Weight: 286.33 g/mol

5-oxo-5-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)pentanoic acid

CAS No.: 1184110-34-6

Cat. No.: VC2642655

Molecular Formula: C16H18N2O3

Molecular Weight: 286.33 g/mol

* For research use only. Not for human or veterinary use.

5-oxo-5-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)pentanoic acid - 1184110-34-6

Specification

CAS No. 1184110-34-6
Molecular Formula C16H18N2O3
Molecular Weight 286.33 g/mol
IUPAC Name 5-oxo-5-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)pentanoic acid
Standard InChI InChI=1S/C16H18N2O3/c19-15(6-3-7-16(20)21)18-9-8-14-12(10-18)11-4-1-2-5-13(11)17-14/h1-2,4-5,17H,3,6-10H2,(H,20,21)
Standard InChI Key NHLFZBCQEXARSI-UHFFFAOYSA-N
SMILES C1CN(CC2=C1NC3=CC=CC=C23)C(=O)CCCC(=O)O
Canonical SMILES C1CN(CC2=C1NC3=CC=CC=C23)C(=O)CCCC(=O)O

Introduction

Chemical Identity and Structure

5-oxo-5-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)pentanoic acid is a heterocyclic compound characterized by a pyrido[4,3-b]indole core connected to a pentanoic acid chain through an amide linkage. The compound features multiple functional groups that contribute to its chemical behavior and potential biological activities. The chemical identity parameters are summarized in the following table:

ParameterValue
CAS Registry Number1184110-34-6
Molecular FormulaC16H18N2O3
Molecular Weight286.33 g/mol
IUPAC Name5-oxo-5-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)pentanoic acid
InChI1S/C16H18N2O3/c19-15(6-3-7-16(20)21)18-9-8-14-12(10-18)11-4-1-2-5-13(11)17-14/h1-2,4-5,17H,3,6-10H2,(H,20,21)
InChI KeyNHLFZBCQEXARSI-UHFFFAOYSA-N

The compound contains a fused tricyclic system comprising an indole moiety fused with a partially saturated pyridine ring, forming the pyrido[4,3-b]indole scaffold. This scaffold is connected to a pentanoic acid chain through an amide bond at the nitrogen of the pyridine component. The presence of both the carboxylic acid group and the nitrogen-containing heterocyclic system contributes to the compound's versatility in chemical reactions and potential biological interactions.

Physical Properties

The physical properties of 5-oxo-5-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)pentanoic acid provide valuable insights into its behavior in various environments and its potential applications in research and development. Based on available data and predictive models, the key physical properties are presented below:

PropertyValueNature of Data
Density1.330±0.06 g/cm³Predicted
Boiling Point590.9±50.0 °CPredicted
pKa4.67±0.10Predicted
Physical State at Room TemperatureSolid (presumed)Based on structure

The high predicted boiling point suggests low volatility, which is consistent with the presence of hydrogen-bonding groups such as the carboxylic acid and amide functions. The predicted pKa value indicates that the carboxylic acid group exhibits acidity typical of aliphatic carboxylic acids, making it capable of participating in acid-base reactions under appropriate conditions.

Chemical Reactivity

The reactivity of 5-oxo-5-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)pentanoic acid is determined by its functional groups and structural elements. Based on chemical principles and the behavior of similar compounds, several types of reactions can be anticipated.

Carboxylic Acid Reactivity

The terminal carboxylic acid group can participate in various reactions:

  • Esterification with alcohols to form esters

  • Amidation with amines to form amides

  • Salt formation with bases

  • Reduction to form alcohols

  • Decarboxylation under specific conditions

Indole System Reactivity

The indole moiety typically undergoes:

  • Electrophilic aromatic substitution, particularly at the C-3 position

  • Nucleophilic reactions under specific conditions

  • Oxidation reactions

  • Functionalization of the indole nitrogen

Pyridine Ring Reactivity

The partially saturated pyridine component may be susceptible to:

  • Oxidation to form a fully aromatic system

  • Nucleophilic substitution reactions

  • Further functionalization at available positions

The combined presence of these functional groups creates a complex reactivity profile that allows for diverse chemical transformations, making 5-oxo-5-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)pentanoic acid a versatile starting material for the synthesis of derivatives with potentially enhanced or modified properties.

Comparative Analysis with Similar Compounds

A comparative analysis of 5-oxo-5-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)pentanoic acid with related structures provides insight into its unique features and potential advantages. While comprehensive comparative data is limited in the available literature, structural comparisons can be made with other indole-containing compounds.

Structural Relationships

The pyrido[4,3-b]indole scaffold in this compound shares structural similarities with:

  • β-carbolines, a class of alkaloids with documented neuroactive properties

  • Tryptophan derivatives, which are precursors to various neurotransmitters

  • Other indole-containing compounds with diverse biological activities

The presence of the pentanoic acid chain distinguishes this compound from simpler indole derivatives and may confer unique properties in terms of solubility, membrane permeability, and target binding.

Current Research and Future Directions

Research on compounds containing the pyrido[4,3-b]indole scaffold and related structures continues to evolve, with several promising directions for future investigation.

Emerging Research Areas

Current research trends that may involve 5-oxo-5-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)pentanoic acid or related compounds include:

  • Development of targeted therapeutic agents

  • Investigation of structure-activity relationships

  • Exploration of novel synthetic methodologies

  • Applications in chemical biology and materials science

Future Research Opportunities

Potential areas for future research include:

  • Comprehensive biological screening to identify specific activities

  • Optimization of synthetic routes to improve yield and scalability

  • Development of derivatives with enhanced properties

  • Investigation of potential applications in emerging fields such as photopharmacology or targeted drug delivery

Advances in computational methods, high-throughput screening, and synthetic techniques are likely to accelerate research in these areas, potentially uncovering new applications for 5-oxo-5-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)pentanoic acid and related compounds.

Analytical Methods

The characterization and analysis of 5-oxo-5-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)pentanoic acid typically involve various analytical techniques that provide information about its structure, purity, and properties.

Spectroscopic Methods

Key spectroscopic techniques likely include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Providing information about the molecular structure and connectivity

  • Mass Spectrometry: Confirming molecular weight and fragmentation patterns

  • Infrared Spectroscopy: Identifying functional groups such as the carboxylic acid and amide

  • UV-Visible Spectroscopy: Characterizing the chromophoric indole system

Chromatographic Methods

Purification and analysis may involve:

  • High-Performance Liquid Chromatography (HPLC): For purification and purity assessment

  • Thin-Layer Chromatography (TLC): For reaction monitoring and preliminary analysis

  • Gas Chromatography (GC): For volatile derivatives or decomposition products

These analytical methods are essential for ensuring the identity, purity, and quality of 5-oxo-5-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)pentanoic acid in research and development contexts.

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